molecular formula C8H8ClF3N4S B2854971 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide CAS No. 672951-20-1

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide

Cat. No.: B2854971
CAS No.: 672951-20-1
M. Wt: 284.69
InChI Key: HYVXQSDCEIAEPW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of agrochemicals and pharmaceuticals . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the chemical properties of the parent molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring substituted with a trifluoromethyl group and a chlorine atom.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, amines like this compound can undergo reactions such as acylation, alkylation, and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a compound .

Scientific Research Applications

Synthesis of Derivatives

The compound has been utilized in the synthesis of various derivatives with potential biological activities. For example, Darehkordi and Ghazi (2013) described the synthesis of hydrazine, carbothioamide derivatives through condensation reactions, leading to the formation of compounds with potential as monomers for dendrimer synthesis (Darehkordi & Ghazi, 2013). Furthermore, compounds synthesized from the reactions of these derivatives with various reagents showed the formation of thiazole and triazole rings, indicating their importance in creating novel chemical entities.

Coordination Compounds and Biological Activities

The compound and its derivatives have been studied for their potential in forming coordination compounds with metals and exhibiting biological activities. Pakhontsu et al. (2014) investigated coordination compounds of copper and nickel, which inhibited the growth of myeloid human leukemia cells, showcasing the compound's potential in cancer research (Pakhontsu et al., 2014).

Chemical Structure and Biological Investigations

The chemical structure and potential biological applications of derivatives are a significant area of research. For instance, Abu-Melha (2018) synthesized N-(pyridin-2-yl)hydrazinecarbothioamide, evaluating its geometry and properties using DFT/B3LYP methods, and explored its antibacterial properties (Abu-Melha, 2018).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant activities of compounds synthesized from 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide is prevalent. Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, finding some derivatives exhibiting excellent activity (Barbuceanu et al., 2014).

Antifungal Activities

The antifungal activities of metal complexes derived from hydrazinecarbothioamide derivatives have been explored, showing significant activities against selected fungi and showcasing the potential for developing new antifungal agents (Al-Amiery et al., 2012).

Properties

IUPAC Name

[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N4S/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVXQSDCEIAEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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